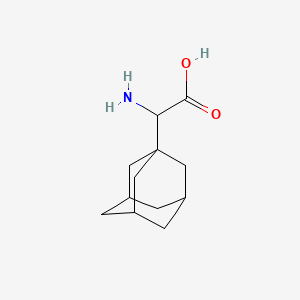
2-(Adamantan-1-yl)-2-aminoacetic acid
Übersicht
Beschreibung
2-(Adamantan-1-yl)-2-aminoacetic acid: is a derivative of adamantane, a highly symmetrical polycyclic cage molecule Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis
Wirkmechanismus
Target of Action
It’s known that adamantyl-substituted compounds often interact with nitrogen, oxygen, and sulfur nucleophiles .
Mode of Action
It’s known that adamantyl-substituted compounds can undergo reactions with various nucleophiles, leading to halogen substitution products .
Biochemical Pathways
It’s known that functionally substituted oxiranes, which include adamantyl-substituted compounds, can readily undergo three-membered ring opening with high stereo- and regioselectivity by the action of a number of nucleophiles to produce vicinal di- or trifunctional derivatives .
Pharmacokinetics
The compound’s molecular weight is 20928 , which could potentially influence its bioavailability.
Result of Action
It’s known that some adamantyl derivatives exhibit high inhibitory activity against h1n1 influenza a viruses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(Adamantan-1-yl)-2-aminoacetic acid typically involves the following steps:
Adamantane Functionalization: The initial step involves the functionalization of adamantane to introduce reactive groups. This can be achieved through various methods such as halogenation, oxidation, or nitration.
Amino Acid Introduction: The functionalized adamantane is then reacted with glycine or its derivatives to introduce the aminoacetic acid moiety. This step often requires the use of coupling reagents such as carbodiimides or phosphonium salts to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-(Adamantan-1-yl)-2-aminoacetic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form N-substituted derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms such as primary amines or alcohols.
Substitution: N-substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
2-(Adamantan-1-yl)-2-aminoacetic acid is used as a building block in organic synthesis
Biology:
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to natural amino acids makes it a candidate for the development of enzyme inhibitors or receptor modulators.
Medicine:
The compound’s potential medicinal applications include the development of antiviral, antibacterial, and anticancer agents. Its rigid adamantane core provides stability and enhances the bioavailability of the resulting drugs.
Industry:
In the industrial sector, this compound is used in the production of advanced materials such as polymers and coatings. Its incorporation into polymer chains can improve the thermal and mechanical properties of the materials.
Vergleich Mit ähnlichen Verbindungen
1-Aminoadamantane:
2-(Adamantan-1-yl)ethanamine: Similar in structure but lacks the carboxylic acid group, used in medicinal chemistry.
2-(Adamantan-1-yl)acetic acid: Lacks the amino group, used in organic synthesis and materials science.
Uniqueness:
2-(Adamantan-1-yl)-2-aminoacetic acid is unique due to the presence of both the adamantane core and the aminoacetic acid moiety. This combination provides a balance of rigidity and flexibility, enhancing its potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable molecule for scientific research and industrial applications.
Eigenschaften
IUPAC Name |
2-(1-adamantyl)-2-aminoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-10H,1-6,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRFVURYVWPLKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390096 | |
| Record name | Amino(tricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60256-21-5 | |
| Record name | Amino(tricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(adamantan-1-yl)-2-aminoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole](/img/structure/B1351549.png)
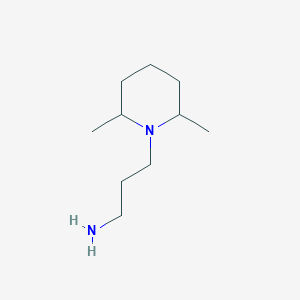
![1-[1-(4-Chlorophenyl)ethyl]piperazine](/img/structure/B1351554.png)


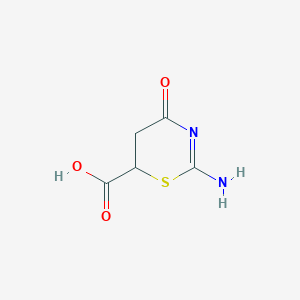
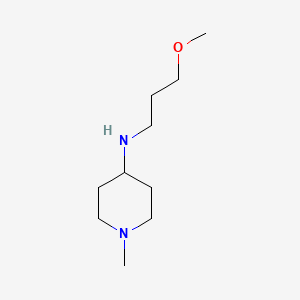

![[1-(4-Methoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1351572.png)
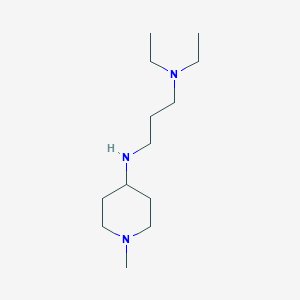
![2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol](/img/structure/B1351574.png)
![2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1351575.png)

